molecular formula C7H5ClKNO3 B2754701 Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate CAS No. 2253640-55-8

Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate

Cat. No.: B2754701
CAS No.: 2253640-55-8
M. Wt: 225.67
InChI Key: BJLCPBKCPOPCMV-UHFFFAOYSA-M
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Description

Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate (CAS 2253640-55-8) is a potassium carboxylate salt with the molecular formula C 7 H 7 ClKNO 3 and a molecular weight of 227.69 g/mol . This chemical compound is primarily valued in research and industrial chemistry as a key synthetic intermediate or building block for the development of more complex molecules. Its structure, featuring a 5-chloropyridin-2-yloxy moiety attached to a potassium acetate group, makes it a versatile precursor in organic synthesis, particularly in the construction of substituted pyridine derivatives, which are prominent scaffolds in medicinal chemistry and agrochemical research . Similar potassium salts, such as potassium acetate, are known to be employed in biochemical applications like DNA and protein purification, suggesting potential utility in molecular biology workflows . The presence of the potassium cation often enhances the solubility of the compound in various solvents, facilitating its use in diverse reaction conditions. As a pyridine-based intermediate, it may be used in the synthesis of compounds with potential fungicidal or other biological activities . Researchers utilize this compound strictly for laboratory investigations. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;2-(5-chloropyridin-2-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3.K/c8-5-1-2-6(9-3-5)12-4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLCPBKCPOPCMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)OCC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClKNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate typically involves the reaction of 5-chloropyridin-2-ol with potassium hydroxide and chloroacetic acid. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry

Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate is being investigated for its potential therapeutic applications. The compound's structure allows it to interact with various biological targets, which may lead to significant pharmacological effects. Research indicates that derivatives containing chloropyridine moieties can modulate enzyme activity, particularly in anti-inflammatory and antimicrobial contexts.

Case Studies:

  • A study highlighted the compound's efficacy in inhibiting specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing a variety of bioactive compounds. Its ability to undergo further functionalization makes it a valuable building block in the development of new pharmaceuticals and agrochemicals.

Applications in Synthesis:

  • Used as a precursor for creating novel heterocyclic compounds that exhibit biological activity.

Agrochemical Production

The compound is also utilized in the production of agrochemicals, where it may function as a herbicide or pesticide due to its biological activity against certain pests and pathogens. The chloropyridine group enhances its effectiveness in these applications by improving its interaction with biological systems.

Mechanism of Action

The mechanism of action of Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt/Ester Form Notable Properties
This compound C₇H₅ClKNO₃ 225.68 5-Cl, 2-OCH₂COO⁻K⁺ Potassium salt High water solubility; likely ionic interactions
2-Chloro-N-(5-chloropyridin-2-yl)acetamide C₇H₅Cl₂N₂O 219.04 5-Cl, 2-NHCOCH₂Cl Neutral amide Lipophilic; potential for covalent binding
Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate C₁₀H₁₂FNO₂ 197.21 5-F, 6-CH₃, 2-CH₂COOEt Ethyl ester Low water solubility; hydrolyzable to acid
Ethyl 2-(5-iodopyridin-2-yl)acetate C₉H₁₀INO₂ 291.09 5-I, 2-CH₂COOEt Ethyl ester Bulky iodine substituent; may affect steric interactions
Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate C₈H₅F₃KNO₂ 249.23 3-CF₃, 4-CH₂COO⁻K⁺ Potassium salt Strong electron-withdrawing CF₃ group; enhanced acidity
2-(5-Methylpyridin-2-yl)acetic acid hydrochloride C₈H₁₀ClNO₂ 195.62 5-CH₃, 2-CH₂COOH·HCl Hydrochloride salt Methyl group increases hydrophobicity; acidic

Structural and Functional Analysis

Substituent Effects: Halogen Variations: The 5-chloro substituent in this compound provides moderate electron-withdrawing effects, influencing reactivity and binding affinity. Trifluoromethyl Group: Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate’s CF₃ group is strongly electron-withdrawing, increasing the acidity of the adjacent acetic acid proton compared to the chloro derivative .

Salt vs. Ester Forms :

  • Potassium salts (e.g., this compound) exhibit higher water solubility and ionic character, favoring applications in aqueous systems. Ethyl esters (e.g., Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate) are more lipophilic, requiring hydrolysis for activation .

Biological Implications :

  • The amide derivative (2-Chloro-N-(5-chloropyridin-2-yl)acetamide) may act as a reactive electrophile due to the chloroacetamide group, enabling covalent interactions with biological targets like enzymes . In contrast, the potassium salt’s ionic nature likely limits membrane permeability but enhances stability in formulation .

Positional Isomerism :

  • The trifluoromethyl group in Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate is at the 3-position of the pyridine ring, altering electronic distribution compared to the 5-chloro-2-substituted analog. This positional difference could affect binding to receptors or catalysts .

Biological Activity

Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate (CAS Number: 2253640-55-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

PropertyValue
Molecular FormulaC₇H₇ClKNO₃
Molecular Weight227.69 g/mol
CAS Number2253640-55-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing chloropyridine moieties have been noted for their ability to modulate enzyme activity, particularly in the context of anti-inflammatory and antimicrobial effects.

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For instance, derivatives with a chloropyridine group have demonstrated significant inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Activity : The presence of the chloropyridine moiety enhances the compound's ability to disrupt bacterial cell wall synthesis and biofilm formation. Studies have indicated that related compounds exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 625 µg/mL .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound through its ability to suppress COX-2 activity. The following table summarizes findings from various studies:

CompoundIC50 (μmol)Reference
This compoundTBDCurrent Study
Celecoxib0.04 ± 0.01
Compound A (similar structure)0.04 ± 0.09

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusTBDCurrent Study
Escherichia coli625 µg/mL

Case Studies

  • In Vitro Studies : A study investigating the antioxidant capacity of chloropyridine derivatives found that compounds similar to this compound exhibited significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases .
  • Molecular Docking Studies : Computational studies utilizing molecular docking have suggested that this compound has favorable binding interactions with the active sites of COX enzymes, supporting its role as a potential anti-inflammatory agent .

Q & A

Q. What are the recommended spectroscopic methods for characterizing Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate?

  • Methodological Answer : Key techniques include <sup>1</sup>H/<sup>13</sup>C NMR to confirm the pyridine ring substitution pattern and acetate linkage, FT-IR to identify carbonyl (C=O) and ether (C-O-C) functional groups, and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (m/z ≈ 225.68) . X-ray crystallography using software like SHELXL (via single-crystal analysis) can resolve bond angles and spatial arrangement, particularly for studying potassium coordination .

Q. How is this compound synthesized?

  • Methodological Answer : A common route involves hydrolysis of ethyl 2-[(5-chloropyridin-2-yl)oxy]acetate under basic conditions (e.g., aqueous KOH or NaOH), followed by neutralization with potassium acetate to precipitate the potassium salt. The ester precursor is synthesized via nucleophilic substitution between 5-chloro-2-hydroxypyridine and ethyl bromoacetate in the presence of a base like NaH . Purity is ensured through recrystallization or column chromatography.

Q. What are the typical chemical reactions of this compound in organic synthesis?

  • Methodological Answer : The compound participates in:
  • Nucleophilic substitutions : The pyridine chlorine can be replaced by amines or thiols under Pd-catalyzed coupling (e.g., Buchwald-Hartwig conditions) .
  • Coordination chemistry : The acetate group acts as a ligand for metal ions (e.g., transition metals), useful in catalyst design .
  • Oxidation/Reduction : The pyridine ring can be oxidized to form N-oxides or reduced to piperidine derivatives using H2/Pd-C .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental stability data under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict protonation states of the pyridine nitrogen and acetate group across pH ranges. Molecular dynamics simulations model hydration shells around the potassium ion to explain solubility changes. Experimental validation involves <sup>1</sup>H NMR titrations and potentiometric measurements . For crystallographic discrepancies (e.g., bond-length variations), refinement tools in SHELXL or Olex2 optimize structural models against diffraction data .

Q. What strategies optimize reaction yields for derivatives of this compound in multi-step syntheses?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors improve mixing and thermal control during ester hydrolysis or coupling reactions .
  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For example, using DMF as a solvent enhances nucleophilic substitution rates compared to THF .
  • In situ monitoring : Raman spectroscopy tracks intermediate formation during reactions like Pd-catalyzed aminations .

Q. How does the chlorine substituent on the pyridine ring influence biological activity in medicinal chemistry studies?

  • Methodological Answer : The 5-chloro group enhances lipophilicity (logP ≈ 1.2) and electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets. In kinase inhibition assays, derivatives show improved IC50 values compared to non-halogenated analogs. Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like EGFR or COX-2, validated by SPR (Surface Plasmon Resonance) binding assays .

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